molecular formula C19H21N3O2 B249298 2-{2-[(2-hydroxyethyl)amino]-5,6-dimethyl-1H-benzimidazol-1-yl}-1-phenylethanone

2-{2-[(2-hydroxyethyl)amino]-5,6-dimethyl-1H-benzimidazol-1-yl}-1-phenylethanone

Cat. No. B249298
M. Wt: 323.4 g/mol
InChI Key: AHGYFAFHRFZVBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{2-[(2-hydroxyethyl)amino]-5,6-dimethyl-1H-benzimidazol-1-yl}-1-phenylethanone, also known as HMB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. HMB is a derivative of the amino acid leucine and has been shown to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-{2-[(2-hydroxyethyl)amino]-5,6-dimethyl-1H-benzimidazol-1-yl}-1-phenylethanone is not fully understood, but it is thought to involve the activation of the mTOR signaling pathway, which plays a key role in regulating protein synthesis and muscle growth. 2-{2-[(2-hydroxyethyl)amino]-5,6-dimethyl-1H-benzimidazol-1-yl}-1-phenylethanone may also have anti-inflammatory and antioxidant effects.
Biochemical and Physiological Effects:
2-{2-[(2-hydroxyethyl)amino]-5,6-dimethyl-1H-benzimidazol-1-yl}-1-phenylethanone has been shown to have various biochemical and physiological effects. In addition to its anabolic effects on muscle growth, 2-{2-[(2-hydroxyethyl)amino]-5,6-dimethyl-1H-benzimidazol-1-yl}-1-phenylethanone has been shown to improve exercise performance, reduce muscle damage and soreness, and improve immune function. 2-{2-[(2-hydroxyethyl)amino]-5,6-dimethyl-1H-benzimidazol-1-yl}-1-phenylethanone may also have anti-inflammatory and antioxidant effects, which could have implications for various diseases and conditions.

Advantages and Limitations for Lab Experiments

2-{2-[(2-hydroxyethyl)amino]-5,6-dimethyl-1H-benzimidazol-1-yl}-1-phenylethanone has several advantages for lab experiments, including its stability and solubility in aqueous solutions. However, 2-{2-[(2-hydroxyethyl)amino]-5,6-dimethyl-1H-benzimidazol-1-yl}-1-phenylethanone can be difficult to work with due to its tendency to form aggregates and precipitates. Additionally, the effects of 2-{2-[(2-hydroxyethyl)amino]-5,6-dimethyl-1H-benzimidazol-1-yl}-1-phenylethanone can vary depending on the cell type and experimental conditions used.

Future Directions

There are several future directions for research on 2-{2-[(2-hydroxyethyl)amino]-5,6-dimethyl-1H-benzimidazol-1-yl}-1-phenylethanone. One area of interest is the potential use of 2-{2-[(2-hydroxyethyl)amino]-5,6-dimethyl-1H-benzimidazol-1-yl}-1-phenylethanone as a therapeutic agent for various diseases and conditions, including cancer, neurodegenerative diseases, and muscle wasting. Another area of interest is the development of new synthetic methods for 2-{2-[(2-hydroxyethyl)amino]-5,6-dimethyl-1H-benzimidazol-1-yl}-1-phenylethanone that could improve its stability and solubility. Finally, further research is needed to fully understand the mechanism of action of 2-{2-[(2-hydroxyethyl)amino]-5,6-dimethyl-1H-benzimidazol-1-yl}-1-phenylethanone and its effects on various biological systems.

Synthesis Methods

2-{2-[(2-hydroxyethyl)amino]-5,6-dimethyl-1H-benzimidazol-1-yl}-1-phenylethanone can be synthesized through a multistep process involving the reaction of leucine with various reagents. One common method involves the reaction of leucine with formaldehyde and hydrogen cyanide to form alpha-amino-beta-hydroxy-nitrile, which is then reacted with 2,3-dimethylimidazole to form 2-{2-[(2-hydroxyethyl)amino]-5,6-dimethyl-1H-benzimidazol-1-yl}-1-phenylethanone.

Scientific Research Applications

2-{2-[(2-hydroxyethyl)amino]-5,6-dimethyl-1H-benzimidazol-1-yl}-1-phenylethanone has been studied for its potential applications in various fields, including sports nutrition, cancer research, and neuroscience. In sports nutrition, 2-{2-[(2-hydroxyethyl)amino]-5,6-dimethyl-1H-benzimidazol-1-yl}-1-phenylethanone has been shown to have anabolic effects, promoting muscle growth and reducing muscle breakdown. In cancer research, 2-{2-[(2-hydroxyethyl)amino]-5,6-dimethyl-1H-benzimidazol-1-yl}-1-phenylethanone has been investigated for its potential anti-tumor effects. In neuroscience, 2-{2-[(2-hydroxyethyl)amino]-5,6-dimethyl-1H-benzimidazol-1-yl}-1-phenylethanone has been studied for its potential neuroprotective effects.

properties

Product Name

2-{2-[(2-hydroxyethyl)amino]-5,6-dimethyl-1H-benzimidazol-1-yl}-1-phenylethanone

Molecular Formula

C19H21N3O2

Molecular Weight

323.4 g/mol

IUPAC Name

2-[2-(2-hydroxyethylamino)-5,6-dimethylbenzimidazol-1-yl]-1-phenylethanone

InChI

InChI=1S/C19H21N3O2/c1-13-10-16-17(11-14(13)2)22(19(21-16)20-8-9-23)12-18(24)15-6-4-3-5-7-15/h3-7,10-11,23H,8-9,12H2,1-2H3,(H,20,21)

InChI Key

AHGYFAFHRFZVBZ-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1C)N(C(=N2)NCCO)CC(=O)C3=CC=CC=C3

Canonical SMILES

CC1=CC2=C(C=C1C)N(C(=N2)NCCO)CC(=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.